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Description
1-Oxaspiro[4.5]dec-2-ene ( 1004-56-4) is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It features a spirocyclic architecture, a structural motif of significant interest in medicinal and synthetic chemistry. The inherent three-dimensionality and structural complexity of spirocyclic compounds like this one make them valuable scaffolds in drug discovery for exploring novel chemical space and generating bioactive molecules . Oxaspirocyclic structures are present in various natural products and have been investigated for diverse industrial and biomedical applications, including use in medicine, catalysis, and as optical materials . As a versatile chemical intermediate, this compound serves as a key precursor for synthesizing more complex molecules. For instance, it can be functionalized to produce derivatives such as 1-oxaspiro[4.5]dec-2-en-4-one, which is commercially available for research purposes . Furthermore, its core structure is related to metabolites of commercial compounds, highlighting its relevance in agrochemical and environmental research . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.
Synthetic Methodologies for 1 Oxaspiro 4.5 Dec 2 Ene and Related Spiroketal Systems
Classical Approaches to Spiroketal Formation
Traditional methods for spiroketal synthesis often rely on thermodynamic control to achieve the desired product. These approaches, while foundational, may have limitations in terms of substrate scope and stereoselectivity.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a fundamental strategy for the formation of spiroketals. This approach typically involves the cyclization of a precursor molecule containing both a nucleophilic hydroxyl group and an electrophilic carbonyl or its equivalent. The reaction proceeds through the formation of a hemiacetal or hemiketal intermediate, which then undergoes a second cyclization to form the spiroketal structure. The stereochemical outcome of these reactions is often governed by the inherent thermodynamic stability of the resulting spiroketal isomers.
A notable example of intramolecular cyclization is the Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides. In this method, stereochemically diverse glycals are first alkylated to introduce a side chain with a hydroxyl group, followed by stereoselective epoxidation. The subsequent treatment with Ti(Oi-Pr)4 promotes an unusual kinetic epoxide-opening spirocyclization that proceeds with retention of configuration at the anomeric carbon. This chelation-controlled mechanism allows for the formation of five-, six-, and seven-membered rings with diverse stereochemical arrangements researchgate.net.
Another approach involves a methanol-induced kinetic spirocyclization reaction. This method also utilizes glycal epoxides with hydroxyl-bearing side chains. The addition of excess methanol at low temperatures induces spirocyclization with inversion of configuration at the anomeric carbon, proceeding through a proposed hydrogen-bonding catalysis mechanism nih.govacs.org. This technique provides stereocontrolled access to spiroketals that may not be favored under thermodynamic conditions nih.govacs.org.
Condensation Reactions
Condensation reactions represent a cornerstone in the synthesis of spiroketals. nih.gov These reactions typically involve the formation of a spiroketal from a dihydroxy ketone precursor under acidic or basic conditions. The mechanism involves the intramolecular formation of two ketal linkages, usually with the elimination of water. The thermodynamic stability of the final spiroketal often dictates the stereochemical outcome, favoring the isomer with the most stable arrangement, which is often influenced by the anomeric effect.
The acid-catalyzed condensation of a dihydroxy ketone is a common method for preparing spiroketals. researchgate.net In enzymatic pathways, the formation of spiroketals can also proceed through a dihydroxy-ketone motif, which allows for hemiketal formation followed by a dehydrative cyclization mdpi.com. For instance, the biosynthesis of the pesticide avermectin involves such a pathway to form a-spiroketal mdpi.com.
Below is a table summarizing representative condensation reactions for spiroketal synthesis:
Precursor Type
Catalyst/Conditions
Key Features
Dihydroxy ketone
Acid (e.g., H₂SO₄, TsOH)
Thermodynamically controlled, often favors the most stable anomeric configuration.
Hydroxy-ketone-epoxide
Acid or enzyme
Cascade reaction involving hemiketal formation and subsequent epoxide opening.
Oxidative Cyclization Pathways
Oxidative cyclization methods provide an alternative route to spiroketals, often proceeding under milder conditions than traditional acid-catalyzed condensations. These reactions typically involve the oxidation of a suitable precursor to generate a reactive intermediate that undergoes spontaneous cyclization.
One effective oxidative strategy involves the cyclization of a pendant hydroxyl group onto a pre-formed pyran ring. This method is a key step in the synthesis of various natural products containing spiroketal moieties. The precursors for this reaction are α,ω-hydroxytetrahydropyrans. Historically, this transformation has been achieved using reagents like iodine and mercuric oxide (I₂/HgO). However, the toxicity of such reagents has prompted the development of more environmentally benign alternatives. A photochemical approach using iodine monochloride and sodium acetate has been developed as a high-yielding method to prepare complex spiroketals via this pathway researchgate.net.
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and selective oxidation capabilities. In the context of spiroketal synthesis, these reagents can mediate oxidative spirocyclization reactions. For example, the reaction of steroidal primary amines with phenyliodine(III) diacetate (PhI(OAc)₂) and iodine can lead to the formation of spiroaminals, which are nitrogen analogs of spiroketals, through a presumed aminyl radical cyclization pathway. This demonstrates the potential of hypervalent iodine reagents to initiate C-H activation and subsequent cyclization to form spirocyclic systems.
Stereocontrolled Synthesis of Spiroketals
Achieving stereocontrol in spiroketal synthesis is crucial, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. While classical methods often yield the thermodynamically most stable isomer, many natural products contain less stable, "contrathermodynamic" spiroketal arrangements. Consequently, significant research has been dedicated to the development of kinetically controlled and stereoselective synthetic methods.
The challenge in stereocontrolled spiroketal synthesis lies in controlling the configuration at the anomeric carbon, independent of the inherent thermodynamic preferences of the molecule. Kinetically controlled spiroketal-forming reactions are essential for accessing a systematic diversity of stereoisomers.
One successful strategy for stereocontrolled synthesis is the use of glycal epoxides, which allows for access to either anomeric stereoisomer depending on the reaction conditions. As mentioned earlier, a Ti(Oi-Pr)₄-mediated kinetic spirocyclization leads to retention of configuration at the anomeric carbon, while a methanol-induced spirocyclization results in inversion of configuration researchgate.netnih.govacs.org. This dual approach provides a powerful tool for the diversity-oriented synthesis of spiroketal libraries researchgate.net.
The following table summarizes key stereocontrolled methods for spiroketal synthesis:
Method
Reagent/Catalyst
Stereochemical Outcome
Ti(Oi-Pr)₄-mediated kinetic spirocyclization
Ti(Oi-Pr)₄
Retention of configuration at the anomeric carbon
Methanol-induced kinetic spirocyclization
Methanol
Inversion of configuration at the anomeric carbon
Kinetic Spirocyclization Strategies
Kinetically controlled spirocyclization reactions are essential for creating systematically stereodiversified spiroketal libraries, as they provide access to specific anomeric stereoisomers regardless of their thermodynamic stability. mskcc.org These strategies often operate under mild conditions and their stereochemical outcome is determined by the reaction pathway rather than the final product's stability.
A powerful and flexible strategy for the stereocontrolled synthesis of spiroketals begins with glycal precursors. mskcc.org This approach involves a sequence where stereochemically diverse glycals are first alkylated, typically at the C1-position, to introduce a side chain containing a hydroxyl group. mskcc.org Following this, the glycal double bond is subjected to a stereoselective epoxidation. mskcc.org The resulting glycal epoxide, which has a defined stereochemistry, serves as a key intermediate for subsequent spirocyclization, where the stereochemical outcome can be directed by the choice of reaction conditions. mskcc.org
A significant advancement in kinetic spiroketal synthesis is the use of Lewis acids to mediate the cyclization of glycal epoxides. Specifically, a Titanium(IV) isopropoxide (Ti(Oi-Pr)4)-mediated kinetic spiroketalization has been developed for the stereocontrolled synthesis of spiroketals with retention of configuration at the anomeric carbon. mskcc.org This reaction is notable because it does not depend on thermodynamic control. mskcc.org The proposed mechanism involves chelation of the titanium center to both the epoxide oxygen and the side-chain hydroxyl group. mskcc.org This coordination acts as a non-covalent tether that activates the epoxide and delivers the nucleophilic hydroxyl group to the same face, leading to the retention product. mskcc.org The process is confirmed to be kinetically controlled, as the alternative, thermodynamically favored "inversion" spiroketal does not equilibrate to the "retention" product under the reaction conditions. mskcc.org
Research has shown that Ti(Oi-Pr)4 is uniquely effective for this transformation compared to other Lewis acids, providing the desired retention spiroketal as a single stereoisomer in high yield. mskcc.org
Table 1: Effect of Lewis Acids on Epoxide-Opening Spirocyclization
Entry
Lewis Acid (2 equiv)
Diastereomeric Ratio (retention:inversion)
Yield (%)
1
None
1:3
>95
2
MgBr₂·OEt₂
1:3
>95
3
Sc(OTf)₃
1:1
>95
4
SnCl₄
<2:98
>95
5
TiCl₄
<2:98
>95
This table is generated based on data presented in scientific literature. mskcc.org
Complementary to the titanium-mediated retention reaction, a methanol-induced kinetic spiroketalization provides access to the opposite stereoisomer. mskcc.org This reaction proceeds with inversion of configuration at the anomeric carbon upon treatment of the glycal epoxide with excess methanol at low temperatures. mskcc.org The mechanism is believed to involve hydrogen-bonding catalysis by the methanol solvent. mskcc.org This solvent-induced method, paired with the metal-mediated approach, allows for comprehensive and stereocontrolled access to a diverse range of spiroketal isomers from a common glycal epoxide precursor, highlighting the power of kinetic strategies. mskcc.org
The creation of specific diastereomers is a central challenge in spiroketal synthesis. The glycal epoxide-based kinetic strategies are inherently diastereoselective, as the choice between Ti(Oi-Pr)4 and methanol directly determines which of the two possible anomeric diastereomers is formed. mskcc.org Beyond this, other powerful diastereoselective methods have been developed. One such method is the inverse-demand [4 + 2] cycloaddition between enol ethers and ortho-quinone methides (o-QMs) generated in situ. nih.gov This approach allows for the kinetically controlled and highly diastereoselective construction of chroman spiroketals. nih.gov The reaction proceeds cleanly at low temperatures to give the spiroketal products with good yields and high diastereomeric ratios. nih.gov
Catalytic Asymmetric Synthesis of Chiral Spiroketals
While substrate-controlled methods using chiral starting materials like glycals are effective, the development of catalytic asymmetric methods that can generate chiral spiroketals from prochiral or racemic precursors is a major goal in modern synthesis. researchgate.net Several advanced catalytic systems have been reported to achieve this.
One notable example is a sequential gold and iridium dual-catalysis system. nih.gov This method facilitates an enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols, generating chiral spiroketals with excellent enantioselectivities. nih.govbohrium.com Organocatalysis has also emerged as a powerful tool. Chiral squaramide-based organocatalysts have been successfully employed in the enantio- and diastereoselective spiroketalization of aromatic ketones, yielding aromatic researchgate.netresearchgate.net spiroketals. acs.org Furthermore, bifunctional aminothiourea catalysts can mediate an asymmetric intramolecular hemiacetalization/oxy-Michael addition cascade to produce chiral spiroketal frameworks. researchgate.net These catalytic asymmetric strategies represent a highly efficient and atom-economical approach to optically active spiroketals. researchgate.netoaepublish.com
Advanced Synthetic Techniques
The field of spiroketal synthesis continues to advance with the development of novel and efficient techniques that build molecular complexity rapidly. Transition-metal catalysis, in particular, has opened new avenues beyond traditional acid-catalyzed cyclizations. researchgate.netresearchgate.net For instance, a two-step approach utilizing lithium alkynyltrifluoroborates to open lactones creates hydroxyl α-alkynone intermediates. nih.gov These precursors then undergo a palladium-catalyzed hydrogenation and spirocyclization to furnish the spiroketal core. nih.gov
Tandem or cascade reactions offer another sophisticated strategy. A Lewis acid-catalyzed Prins/pinacol cascade reaction has been developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol. rsc.org The hetero-Diels–Alder reaction also stands out as a robust method for constructing spiroketal systems with excellent stereoselectivity. rsc.org These advanced techniques provide powerful and often more direct routes to complex spiroketal structures compared to more traditional, stepwise approaches. researchgate.net
Photochemical Approaches to Spirocyclic Systems
Photochemical reactions offer a powerful tool for the construction of complex molecular architectures, often providing access to strained ring systems that are challenging to synthesize via thermal methods. nih.gov The input of energy from light allows for the formation of electronically excited states, leading to unique reactivity and the potential for novel bond formations. nih.gov
One notable photochemical approach to spiroketals involves the oxidative cyclization of a pendant hydroxyl group onto a pre-formed pyran ring. researchgate.netsurrey.ac.uk This method has been historically limited by the need for toxic oxidants like lead(IV) tetraacetate or mercuric oxide. researchgate.netsurrey.ac.ukresearchgate.net However, a high-yielding photochemical route has been developed using iodine monochloride and sodium acetate, providing a milder alternative for preparing complex spiroketals, including insect pheromones. researchgate.netsurrey.ac.uk
Another strategy involves photochemical [2+2] cycloadditions, which are highly effective for creating strained four-membered rings. libretexts.orgresearchgate.net These reactions typically require one of the reacting partners to be conjugated to absorb light and form an excited state. libretexts.org The photochemical [2+2] cycloaddition of carbonyl compounds with dienes, for instance, can produce oxetanes, which are valuable intermediates in spiroketal synthesis. rsc.org The mechanism is proposed to proceed through triplet diradical intermediates. rsc.org While direct excitation often requires UV light, visible-light-mediated photocatalysis has emerged as a more scalable and functional-group-tolerant alternative. nih.gov
Furthermore, spiroketals derived from certain ketones, such as indan-2-one, can undergo photochemical fragmentation. This process, termed a coarctate fragmentation, involves the simultaneous making and breaking of two bonds at a single atom and can be highly predictable based on orbital symmetry rules. nih.gov For example, the photolysis of an indan-2-one ketal with a five-membered ring cleanly yields o-quinodimethane, carbon dioxide, and ethylene in a photochemically allowed process. nih.gov
Photochemical Method
Description
Key Features
Ref
Oxidative Cyclization
Cyclization of a hydroxyl group onto a pyran ring.
Milder conditions using ICl and NaOAc avoid toxic heavy metals.
Electrochemical Synthesis of Spirocyclic Compounds
Electrochemical methods represent a sustainable and environmentally friendly approach to organic synthesis, often avoiding the need for harsh reagents. rsc.org In the context of spiroketal synthesis, electrochemistry offers an attractive alternative to traditional methods that may require toxic reagents or harsh conditions. thieme-connect.com
A notable development is the "eSpiro" method, an electrosynthetic route to spiroketals via the anodic oxidation of malonic acids. rsc.org This approach is both metal- and mercury-free and proceeds through a sequential Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization. rsc.org The process demonstrates high yields and broad functional group tolerance. rsc.org Anodic oxidation of the malonate salt leads to a double decarboxylation, and the resulting carbocations are trapped by the solvent (e.g., methanol) to form a dimethoxy acetal intermediate, which then undergoes acid-catalyzed double-ring closure to furnish the spiroketal. thieme-connect.com
This electrochemical oxidative decarboxylation of disubstituted malonic acids has been successfully applied to the synthesis of a range of spiroketal derivatives. thieme-connect.com While the ring closure does not happen in situ during electrolysis, it can be efficiently achieved in a subsequent step using a solid acidic resin like Amberlyst-15. thieme-connect.com This two-step, one-pot procedure highlights the practicality of electrochemical methods for generating spiroketal precursors.
Electrochemical Method
Precursor
Key Steps
Advantages
Ref
eSpiro
Disubstituted malonic acids
1. Anodic oxidation (double decarboxylation). 2. Trapping of carbocations with solvent (e.g., MeOH). 3. Brønsted acid-catalyzed cyclization.
Metal-free, sustainable, high yields, broad functional group tolerance.
Multi-Step Reaction Sequences for Functionalized Spiroketal Derivatives
The synthesis of complex, highly functionalized spiroketals often necessitates multi-step reaction sequences. vapourtec.com These sequences allow for the precise installation of stereocenters and functional groups, which is crucial for synthesizing natural products and their analogues. nih.govsyrris.jp Multi-step synthesis involves a series of individual reactions where the product of one step becomes the starting material for the next. vapourtec.comyoutube.com
One common strategy involves the acid-catalyzed spirocyclization of a dihydroxy-ketone precursor. nih.govwikipedia.org However, this approach typically yields the thermodynamically most stable stereoisomer. nih.govmskcc.org To access less stable isomers, kinetically controlled spirocyclization reactions have been developed. nih.govmskcc.org These methods often involve carefully designed precursors and specific reaction conditions to favor the desired kinetic product. mskcc.org
Enzymatic pathways also provide insight into multi-step spiroketal formation. In the biosynthesis of rubromycin-type polyketides, a complex series of redox transformations catalyzed by flavoenzymes leads to the formation of a stable nih.govnih.gov-spiroketal pharmacophore. nih.gov This intricate sequence involves multiple oxidative rearrangements, C-C bond cleavages, and cyclizations, showcasing nature's sophisticated approach to constructing complex spirocyclic systems. nih.gov
Continuous-flow synthesis has emerged as a powerful platform for multi-step reactions, allowing for the telescoping of several synthetic steps into a single continuous sequence. syrris.jpflinders.edu.au This can involve the use of immobilized reagents and in-line purification, which enhances efficiency and allows for the safe handling of unstable intermediates. syrris.jpflinders.edu.au
Cycloaddition reactions are powerful, atom-economic methods for constructing cyclic systems with high stereocontrol. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a reliable method for forming six-membered rings and has been widely applied in the synthesis of natural products. wikipedia.org The hetero-Diels-Alder (HDA) reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is particularly useful for synthesizing spiroketals. nih.govrsc.org This approach can provide spiroketal systems with excellent stereoselectivity. rsc.org For example, the HDA reaction of o-quinone methide precursors with vinyl sulfoxides yields highly functionalized nih.govnih.gov aromatic spiroketals. nih.gov
[2+2] Photocycloadditions represent another key strategy, particularly for the synthesis of strained four-membered rings like cyclobutanes and oxetanes, which can be precursors to spiroketals. libretexts.orgresearchgate.netnih.gov These reactions are initiated by the absorption of light, which promotes an alkene to an excited state that can then react with a ground-state alkene. aklectures.com While thermally forbidden, the photochemical pathway allows for a concerted cycloaddition. aklectures.com Organophotocatalysis using visible light has expanded the scope of these reactions, allowing for the cycloaddition of electron-deficient styrenes, which were previously challenging substrates. nih.gov
Cycloaddition Type
Description
Resulting Structure
Key Features
Ref
Hetero-Diels-Alder
[4+2] cycloaddition between a heterodienophile and a diene, or a dienophile and a heterodiene.
Substituted six-membered heterocycles, direct route to spiroketals.
Functional Group Modifications for Spiroketal Diversification
Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of one functional group into another to build molecular complexity or to prepare a molecule for a subsequent reaction. fiveable.meub.edu After the core spiroketal skeleton is assembled, subsequent modifications of peripheral functional groups are often necessary to complete the synthesis of a target molecule or to generate a library of analogues for structure-activity relationship studies. rsc.org
These modifications can include a wide range of standard transformations such as oxidations, reductions, substitutions, and protection/deprotection sequences. fiveable.me For instance, a double bond within a spiroketal framework, introduced via a synthetic method like ring-closing metathesis, can be further functionalized. rsc.org Reactions such as epoxidation, dihydroxylation, or hydrogenation can be performed on this alkene to introduce new stereocenters and functionality, leading to fused polycyclic ether systems. rsc.org Similarly, protecting groups on hydroxyl functionalities can be selectively removed and the resulting alcohols can be converted into other groups, such as halides or esters, to probe their biological importance. ub.edu
Epoxidation and Epoxide Opening Reactions in Spirolactone Synthesis
Epoxidation of alkenes followed by subsequent ring-opening of the resulting epoxide is a versatile and powerful strategy in organic synthesis, particularly for the stereocontrolled formation of spiroketals and related structures. nih.gov The epoxide, a strained three-membered ring, is susceptible to attack by nucleophiles under both acidic and basic conditions. masterorganicchemistry.comlibretexts.org
In the context of spiroketal synthesis, a key strategy involves the intramolecular attack of a hydroxyl group onto an epoxide. nih.govacs.org This epoxide-opening spirocyclization can be controlled to achieve specific stereochemical outcomes. nih.govacs.org For example, a synthetic approach starting from C1-alkylglycals involves a stereoselective epoxidation followed by a spirocyclization. nih.govacs.org The stereochemistry at the anomeric carbon can be controlled by the choice of catalyst or reaction conditions. A methanol-induced spirocycloisomerization proceeds with inversion of configuration, while a Ti(Oi-Pr)4-mediated reaction leads to retention of configuration at the anomeric carbon. nih.govnih.govacs.org This dual stereocontrol provides access to a diverse range of spiroketal stereoisomers. nih.gov
The regioselectivity of epoxide ring-opening is dependent on the reaction conditions:
This predictable regioselectivity, combined with the inherent stereospecificity of the SN2-type ring-opening (inversion of configuration at the site of attack), makes this methodology highly valuable for the synthesis of complex, stereochemically rich spiroketal systems. chemistrysteps.com
Condition
Regioselectivity of Nucleophilic Attack
Stereochemistry
Ref
Acid-catalyzed
Tends to attack the more substituted carbon.
Inversion at the carbon of attack, leading to trans-products.
Development of Atom-Economic and Environmentally Friendly Methods in Spiroketal Synthesis
Modern synthetic chemistry places a strong emphasis on the development of atom-economic and environmentally benign methodologies. Atom economy refers to the efficiency of a chemical reaction in terms of how many atoms from the starting materials are incorporated into the final product. Environmentally friendly, or "green," methods aim to reduce waste, avoid hazardous substances, and minimize energy consumption.
Electrochemical synthesis is a prime example of a greener approach to spiroketal formation. rsc.org The eSpiro method, which utilizes anodic oxidation, avoids the use of stoichiometric metallic reagents and harsh oxidants, generating fewer byproducts and reducing waste. rsc.orgthieme-connect.com
Cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economic as they form multiple bonds in a single step with all atoms from the reactants being incorporated into the product. libretexts.orgwikipedia.org The use of catalysis in these reactions further enhances their green credentials by reducing the need for stoichiometric promoters.
Photochemical reactions, especially those using visible light, also align with the principles of green chemistry. nih.gov Light is a non-polluting reagent, and visible-light photocatalysis can often be performed under mild conditions, reducing energy consumption and improving functional group tolerance compared to high-energy UV-light-induced reactions. nih.gov
The development of catalytic, one-pot, and tandem reactions is central to improving the environmental footprint of spiroketal synthesis. These strategies reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent usage and waste generation, moving the synthesis of these important molecules in a more sustainable direction. flinders.edu.au
Reactivity and Transformations of 1 Oxaspiro 4.5 Dec 2 Ene and Related Spiroketal Derivatives
Fundamental Chemical Reactions of the Spirocyclic Core
The reactivity of the 1-Oxaspiro[4.5]dec-2-ene core is dominated by the chemistry of its enol ether functional group. This moiety can undergo oxidation, reduction, and, following activation, can be involved in nucleophilic substitution-type reactions.
Oxidation Reactions
The electron-rich double bond of the enol ether in spiroketals like this compound is readily susceptible to oxidation. Common methods include epoxidation and oxidative cleavage, which can lead to complex structural rearrangements.
One of the most significant oxidative transformations is the epoxidation of the enol ether, typically using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds by converting the enol ether double bond into a highly strained and reactive epoxide intermediate. nih.gov This epoxide is not always stable and can undergo spontaneous or acid-catalyzed rearrangement. In a notable example, the epoxidation of highly functionalized polycyclic enol-ether-containing spiroketals triggers a cascade of steps, including the formation of oxocarbenium ions, which completely remodels the molecular structure in what has been described as an "inside-out" rearrangement. nih.gov
Another oxidative pathway involves the rearrangement of cyclic enol ethers to yield α-alkoxyesters. This transformation can provide a stereoselective route to different types of spiroketals.
Table 1: Oxidation Reactions of Spiroketal Enol Ethers
Reaction Type
Reagent(s)
Intermediate
Product Type
Epoxidation
m-CPBA
Epoxide
Epoxide or Rearrangement Product
Oxidative Cleavage
O₃, then Me₂S
Ozonide
Aldehydes/Ketones
Oxidative Rearrangement
m-CPBA
Oxocarbenium ion
α-alkoxyester
Reduction Reactions
The enol ether double bond in this compound can be reduced to the corresponding saturated spiroketal ether. Catalytic hydrogenation is a standard method for this transformation. Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas (H₂), the double bond is saturated to yield 1-Oxaspiro[4.5]decane. The reaction typically proceeds with high efficiency under mild conditions.
This reduction removes the reactive enol ether functionality, resulting in a more stable, fully saturated spiroketal core. This can be a crucial step in multi-step syntheses where the enol ether is used as a handle for initial transformations before being removed.
Table 2: Reduction of this compound
Starting Material
Reagent(s)
Product
Reaction Type
This compound
H₂, Pd/C
1-Oxaspiro[4.5]decane
Catalytic Hydrogenation
Nucleophilic Substitution Reactions
While enol ethers are not typically substrates for direct nucleophilic substitution, their reactivity can be harnessed for such transformations following an initial activation step, most notably through epoxidation. The epoxide derived from the oxidation of this compound is a potent electrophile. The strained three-membered ring is highly susceptible to ring-opening by a variety of nucleophiles.
These reactions proceed via an SN2-type mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring. In complex spiroketal systems, this reaction can be intramolecular, where a nearby functional group within the molecule acts as the nucleophile. For instance, a hydroxyl or even a ketone oxygen can attack the epoxide, triggering a cascade that results in significant structural rearrangement. nih.gov This reactivity allows for the diastereoselective synthesis of highly functionalized spirocycles.
Rearrangement Reactions of Spirocyclic Cations
The formation of carbocation intermediates from this compound or its derivatives can initiate profound skeletal rearrangements. These reactions are often driven by the release of ring strain and the formation of more stable cationic species.
Ring-Expanding Rearrangements
Spirocyclic systems containing small rings, such as the five-membered tetrahydrofuran ring in this compound, are primed for ring-expansion reactions. These rearrangements are typically catalyzed by Lewis acids and proceed through a carbocation intermediate. For instance, a tandem Prins/pinacol cascade process has been used to synthesize oxaspiro[4.5]decan-1-ones. rsc.org
In a potential pathway for this compound, protonation or Lewis acid coordination at the enol ether oxygen can generate a secondary carbocation adjacent to the spirocyclic center. This intermediate can then undergo a rearrangement where one of the C-C bonds of the cyclohexane (B81311) ring migrates, leading to the expansion of the tetrahydrofuran ring into a more stable six-membered tetrahydropyran ring. This process is driven by both the relief of the moderate ring strain in the five-membered ring and the formation of a more stable tertiary carbocation.
1,2-Shift Mechanisms (Carbon vs. Oxygen Migration)
Once a carbocation is formed, its fate is often determined by the relative tendency of adjacent groups to migrate to the electron-deficient center, a property known as migratory aptitude. chemlkouniv.comiupac.org In rearrangements involving carbocations derived from spiroketals, both carbon and oxygen can be involved in these migratory events.
A standard 1,2-shift would involve the migration of an adjacent carbon atom (an alkyl shift) to form a more stable carbocation. nih.gov For example, a secondary carbocation might rearrange to a tertiary one via the shift of a C-C bond.
However, the presence of the spiroketal oxygen atoms introduces more complex rearrangement possibilities. The epoxidation-triggered "inside-out" rearrangement of certain spiroketal enol ethers provides a compelling example of oxygen participation. nih.gov In this mechanism, the initial epoxide opening forms an oxocarbenium ion. A nearby ketone oxygen then acts as an intramolecular nucleophile, leading to the formation of a new ring system and a second oxocarbenium ion. This cascade of bond formations and cleavages, involving the migration of oxygen-containing fragments, results in a complete restructuring of the spiroketal core. This highlights that while simple 1,2-carbon shifts are possible, the unique electronic and structural features of spiroketals can facilitate more intricate pathways where oxygen migration plays a crucial role.
Advanced Functionalization and Derivatization
The modification of the this compound scaffold is crucial for the synthesis of complex molecules and for the exploration of their structure-activity relationships. This section details several important classes of reactions that enable the advanced functionalization of these spiroketal systems.
Alkylation Reactions of Spiro Compounds
Alkylation reactions are fundamental for the construction of carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto a molecular framework. In the context of spiro compounds related to this compound, alkylation has been demonstrated on analogous heterocyclic systems.
For instance, the synthesis of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives has been achieved through the alkylation of commercially available amines with appropriate chloro- or tosyl-derivatives of the spirocycle under microwave irradiation. Specifically, compounds such as 1-(2-methoxyphenyl)piperazine or substituted 2-phenoxyethanamines have been successfully alkylated to yield the desired functionalized spiro compounds. These reactions highlight the utility of the spiroketal as a scaffold for the introduction of complex amine-containing side chains.
A study on the synthesis of potent and selective 5-HT1A receptor agonists utilized the alkylation of various amines with chloro- or tosyl-derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane. This approach underscores the robustness of alkylation reactions for the derivatization of spirocyclic systems.
Table 1: Alkylation Reactions of Spiro Compounds
Reactant 1 (Amine)
Reactant 2 (Spirocyclic Alkylating Agent)
Reaction Conditions
Product Type
1-(2-methoxyphenyl)piperazine
Chloro- or tosyl-derivative of 1-oxa-4-thiaspiro[4.5]decane
The introduction of an azide group into a molecule is a valuable transformation as azides can be readily converted into other nitrogen-containing functional groups, such as amines and amides. In the realm of spirolactones related to this compound, enolate azidation has been shown to proceed with a high degree of stereocontrol.
Research has demonstrated that the enolate azidation of a spirolactone derivative, specifically a spiro cyclohexenone, occurs in a diastereoselective manner. This reaction leads to the formation of an α-azido lactone, highlighting the ability to introduce a nitrogen functionality at the α-position to the carbonyl group with specific stereochemistry. While the full experimental details of this particular transformation are not extensively documented in the available literature, the reported diastereoselectivity suggests a well-defined transition state, likely influenced by the rigid spirocyclic framework.
Halogenation and Dehydrohalogenation Reactions
Halogenation and subsequent dehydrohalogenation are powerful tools for the introduction of unsaturation and further functionalization of organic molecules. These reactions have been successfully applied to derivatives of 1-oxaspiro[4.5]decan-2-one.
One study detailed the elimination of hydrogen bromide (HBr) from brominated derivatives of 1-oxaspiro[4.5]decan-2-one to produce the corresponding spiro cyclohexenones. This dehydrohalogenation reaction is a key step in creating a double bond within the cyclohexane ring of the spiro system.
Furthermore, a related halogenation reaction was reported where an epoxide derivative of a spiro compound was treated with lithium bromide (LiBr) in acetic acid (AcOH) to yield a bromohydrin. This reaction demonstrates a method for the introduction of both a hydroxyl and a bromine group across a double bond, which can then be used for further transformations.
Table 2: Halogenation and Dehydrohalogenation Reactions
Starting Material
Reagents
Reaction Type
Product
Brominated 1-oxaspiro[4.5]decan-2-one derivative
Base (not specified)
Dehydrobromination (Elimination of HBr)
Spiro cyclohexenone
Epoxide derivative of a spiro compound
LiBr, AcOH
Halogenation (Bromohydrin formation)
Bromohydrin derivative
Introduction of Substituents (e.g., acyl chlorides, amines)
The introduction of acyl and amino groups onto the this compound framework is of great interest for the synthesis of new chemical entities with potential biological activity.
The existence of amine-substituted derivatives is confirmed by the compound 4-(1-Oxaspiro[4.5]decan-2-yl)butan-1-amine, which is listed in chemical databases. While the specific synthesis of this compound is not detailed, it is plausible that it could be synthesized through reductive amination of a corresponding aldehyde or ketone, or by alkylation of an amine with a suitable spirocyclic electrophile.
Furthermore, the synthesis of 1-oxa-8-azaspiro[4.5]decanes, which are nitrogen-containing spirocycles, has been reported. These compounds serve as muscarinic agonists and their synthesis demonstrates the feasibility of incorporating a nitrogen atom into the spirocyclic core.
Acylation reactions on related spiro systems have also been documented. For example, the synthesis of 4-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one) involves the reaction of 1-(8-propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanone with isatin. This demonstrates the use of an N-acylated spiro compound as a building block in a more complex synthesis.
Table 3: Examples of Amine and Acyl Substituted Spiro Compounds
Compound Type
Specific Example
Significance
Amine-substituted spiro compound
4-(1-Oxaspiro[4.5]decan-2-yl)butan-1-amine
Demonstrates the existence of amine derivatives of the 1-oxaspiro[4.5]decane scaffold.
Nitrogen-containing spirocycle
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
Shows the incorporation of a nitrogen atom within the spirocyclic framework.
Illustrates the use of an acylated spiro compound in further synthetic transformations.
Computational and Theoretical Studies of 1 Oxaspiro 4.5 Dec 2 Ene and Spiroketal Chemistry
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the electronic structure and energetic properties of molecules like 1-Oxaspiro[4.5]dec-2-ene. These methods allow for the detailed examination of molecular orbitals, reaction energies, and conformational stabilities.
Molecular Orbital Calculations (e.g., AM1, HF, MP2, B3LYP)
Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. Various computational methods, ranging from semi-empirical to ab initio and density functional theory (DFT), are employed to calculate MO energies and distributions.
While specific AM1, Hartree-Fock (HF), or Møller–Plesset (MP2) calculations for the parent this compound are not extensively documented in publicly available research, DFT methods, particularly B3LYP, have been utilized for derivatives. For instance, quantum chemical calculations were performed on 4-oxo-2-(2-thienyl)-1-oxaspiro[4.5]dec-2-ene-3-carbonitrile using the B3LYP functional with the def2-TZVP basis set. thieme-connect.com These calculations were aimed at understanding the electronic transitions of the molecule, determining that the lowest energy transition is a poorly resolved π-π* transition. thieme-connect.com Such studies highlight how computational methods can elucidate the photophysical properties of complex spiroketals.
The following table summarizes the computational methods and their applications in the study of spiroketals and their derivatives.
Computational Method
Basis Set
Application
Compound Studied
B3LYP
def2-TZVP
Determination of ground and excited state minima, analysis of electronic transitions.
Energetic Analysis of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies.
A computational analysis of the ring-closing metathesis/isomerization sequence leading to this compound has been performed. acs.org This study employed DFT calculations to assess the relative stabilities of this compound and its isomers, suggesting that the product distribution is a thermodynamically driven process. acs.org In a broader context, DFT computations have been used to investigate the spiroketal hydrolysis of other complex systems, revealing exergonic reaction pathways driven by the release of ring strain. nih.gov These analyses are crucial for understanding and predicting the outcomes of chemical reactions involving spiroketals.
Conformational Preferences and Stereochemical Insights
The stereochemistry and conformational preferences of spiroketals are of paramount importance to their biological activity and chemical reactivity. Computational methods are instrumental in elucidating the complex interplay of steric and stereoelectronic effects that govern the three-dimensional structures of these molecules.
The conformation of the cyclohexane (B81311) ring in substituted 1-oxaspiro[4.5]decanes can be predicted and analyzed using computational models. For instance, in related 1,4-disubstituted cyclohexanes, computational analysis has been used to determine the conformational preferences of various substituents. While specific studies on the conformational analysis of the parent this compound are limited, the principles derived from studies on substituted cyclohexanes and other spiroketals are applicable. The interplay of steric hindrance and electronic effects dictates the most stable conformations.
Mechanistic Elucidation via Computational Methods
Computational methods provide a window into the detailed mechanisms of chemical reactions, allowing for the characterization of transient intermediates and transition states that are often difficult to observe experimentally.
In the synthesis of spiroketals, computational studies can help to distinguish between different possible mechanistic pathways. For example, in enzymatic spiroketal formation, computational modeling can support proposed reaction sequences by providing energetic and structural data for intermediates. nih.gov The study of reaction mechanisms through computational chemistry can reveal subtle electronic effects that control the reactivity and selectivity of chemical transformations. scienceopen.com
Applications of Spiroketal Chemistry in Academic Research
Role in Medicinal Chemistry Research and Drug Design
Development of Novel Heterocyclic Spiro Compounds
The synthesis of novel heterocyclic spiro compounds is a significant area of academic research, driven by their unique three-dimensional structures and presence in numerous natural products. rsc.org The development of new asymmetric methodologies, particularly through organocatalysis, has exponentially increased the ability to synthesize these complex molecules. rsc.org
One area of focus has been the synthesis of oxaspirocyclic compounds due to their diverse biological activities, including antimicrobial, antitumor, and antiviral properties. mdpi.com For instance, researchers have successfully synthesized novel oxaspirocyclic compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com The synthetic route involved the reaction of malonic acid and acetic anhydride with cyclopentanone to form the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com This intermediate was then used to produce 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com
Another general synthesis approach for 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes starts from 5-methylene-2(5H)-furanone. This compound undergoes Diels-Alder cycloadditions with various dienes to create bicyclic and tricyclic spiroadducts, which serve as precursors to a range of unsaturated and saturated spirolactones and spiroethers. researchgate.net
The development of spiro-indolinones has also been a focus, with novel dispiro-indolinones being synthesized through a regio- and diastereoselective route using 5-arylidene-2-thiohydantoins, isatines, and sarcosine. mdpi.com Furthermore, structure-based design has led to the development of novel spiro-piperidine inhibitors of ASH1L, a histone lysine methyltransferase implicated in cancer. nih.gov
Applications in Materials Science Research
While the primary focus of research on oxaspiro compounds has been in the biomedical field, their unique structural properties also suggest potential applications in materials science. Spiro compounds are investigated for their use in optical materials. mdpi.com The rigid, three-dimensional nature of the spirocyclic framework can be exploited to create materials with specific optical or electronic properties.
For example, the synthesis of compounds like 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione introduces chromophoric groups onto the spirocyclic scaffold, which could be relevant for applications in nonlinear optics or as components in light-emitting diodes (LEDs). mdpi.com The intermolecular interactions, such as hydrogen bonding and π-π stacking, observed in the crystal structures of these compounds can also influence their bulk material properties. mdpi.com
Spectroscopic and Diffraction Characterization Methodologies
The characterization of novel spiro compounds relies on a suite of analytical techniques to elucidate their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental tool for the structural characterization of oxaspiro compounds. Both ¹H and ¹³C NMR are used to determine the connectivity and chemical environment of atoms within the molecule. For instance, the structures of newly synthesized oxaspirocyclic compounds are routinely confirmed using NMR analysis. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For various 1-oxaspiro[4.5]decane derivatives, GC-MS is a common technique.
Table 1: Mass Spectrometry Data for Selected 1-Oxaspiro[4.5]decane Derivatives
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Key Mass-to-Charge Ratios (m/z)
1-Oxaspiro[4.5]decan-2-one
C₉H₁₄O₂
154.21
154, 111
1-Oxaspiro[4.5]dec-3-en-2-one
C₉H₁₂O₂
152.19
-
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene
C₁₃H₂₂O
194.31
-
Data for 1-Oxaspiro[4.5]decan-2-one from PubChem nih.gov. Data for 1-Oxaspiro[4.5]dec-3-en-2-one from PubChem nih.gov. Data for 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene from NIST WebBook nist.govnist.gov.
X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique was used to determine the precise structures of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione. mdpi.com
Table 2: Crystallographic Data for Novel Oxaspirocyclic Compounds
These studies not only confirm the molecular structure but also provide insights into intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking, which are important for understanding the solid-state properties of the material. mdpi.com
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